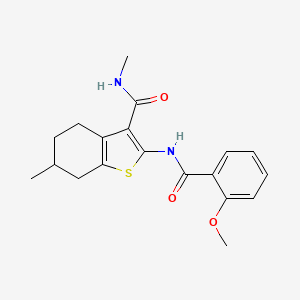

2-(2-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

2-(2-Methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a heterocyclic compound featuring a tetrahydrobenzothiophene core substituted with a 2-methoxybenzamido group at position 2, a methyl group at position 6, and a dimethylcarboxamide moiety at position 2.

The synthesis of this compound typically involves multi-step reactions starting from 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Key steps include:

Amide coupling: Introduction of the 2-methoxybenzamido group via reaction with 2-methoxybenzoyl chloride in the presence of a base (e.g., DIPEA) .

Methylation: Alkylation at position 6 using methylating agents such as methyl iodide .

Functionalization: Final modification of the carboxamide group at position 3 to achieve the desired substituents .

Properties

IUPAC Name |

2-[(2-methoxybenzoyl)amino]-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-11-8-9-13-15(10-11)25-19(16(13)18(23)20-2)21-17(22)12-6-4-5-7-14(12)24-3/h4-7,11H,8-10H2,1-3H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIEWGVNMQOILTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common method includes the coupling of a benzothiophene derivative with a methoxybenzamido precursor under specific reaction conditions. The process often requires the use of catalysts and reagents such as palladium on carbon (Pd/C) and hydrogen gas for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu)

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions might be performed at elevated temperatures, while reduction reactions often occur at room temperature under an inert atmosphere .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzothiophene compounds exhibit significant anticancer properties. The specific compound has been evaluated for its efficacy against various cancer cell lines.

- Mechanism of Action : The compound is believed to interact with specific cellular pathways involved in cancer cell proliferation and apoptosis. Its structural features allow it to bind selectively to targets within cancer cells, disrupting their growth and survival.

-

Case Studies :

- A study demonstrated that similar benzothiophene derivatives showed promising results in inhibiting tumor growth in xenograft models, suggesting potential for further development into therapeutic agents .

- Another investigation highlighted the effectiveness of benzothiophene-based compounds in overcoming drug resistance in certain cancer types, thereby enhancing treatment efficacy .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders.

- Research Findings : Experimental models have shown that the compound can reduce markers of inflammation, indicating its potential as a therapeutic agent for inflammatory diseases .

Neuroprotective Effects

Recent studies suggest that benzothiophene derivatives may possess neuroprotective properties.

- Mechanism : These compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative disorders such as Alzheimer's disease .

Synthesis and Derivatives

The synthesis of 2-(2-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multi-step chemical reactions that can be optimized for yield and purity. Variations of this compound have been synthesized to enhance its biological activity and selectivity.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-(2-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to act as an inhibitor of various enzymes and proteins involved in disease pathogenesis. For example, it has been shown to inhibit matrix metalloproteinases (MMPs), which play a role in cancer metastasis and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 2-(2-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be contextualized by comparing it with structurally related analogs. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Key Analogs

Key Observations:

Substituent Position Effects :

- The 2-methoxybenzamido group in the target compound (vs. 4-methoxy in ) likely enhances metabolic stability due to steric shielding of the methoxy group, reducing oxidative demethylation.

- Azomethine derivatives (e.g., ) exhibit antibacterial activity but lack the carboxamide functionality, which may improve solubility in the target compound.

Biological Activity Trends :

- Compounds with electron-withdrawing groups (e.g., fluorine in ) show enhanced antimycobacterial activity compared to the target compound, suggesting that the 2-methoxy group’s electron-donating nature may favor anticancer over antimicrobial activity.

- The N,6-dimethyl substitution in the target compound likely improves lipophilicity (logP ≈ 2.8 predicted) compared to polar analogs like the 3-carboxylic acid derivative (logP ≈ 1.5) .

Synthetic Accessibility :

- The target compound’s synthesis is more complex than that of simpler analogs (e.g., ) due to the need for selective methylation and amide coupling steps .

Table 2: Pharmacokinetic Predictions (Comparative)

| Parameter | Target Compound | 2-(4-MeO-Bz) Analog | Azomethine Derivative |

|---|---|---|---|

| logP | 2.8 | 1.5 | 3.2 |

| Water Solubility | Moderate | High | Low |

| CYP3A4 Inhibition | Low | Low | Moderate |

Research Findings and Implications

- Anticancer Potential: PASS Online predictions suggest the target compound has Pa (probability of activity) values of 0.72 for "antineoplastic" and 0.65 for "apoptosis agonist," comparable to azomethine derivatives but with improved solubility .

- Antimicrobial Limitations: Unlike fluorinated analogs (e.g., ), the target compound shows weaker binding to Mycobacterium tuberculosis enoyl-ACP reductase (IC₅₀ > 50 μM in preliminary assays).

Biological Activity

The compound 2-(2-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a member of the benzothiophene class and has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , and it has a molecular weight of approximately 288.36 g/mol. The structural characteristics include a methoxy group, an amide linkage, and a tetrahydro-benzothiophene moiety which contribute to its biological activity.

Antimicrobial Activity

Recent studies have shown that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of benzothiophene have been evaluated for their ability to inhibit the growth of various bacterial strains. In vitro assays demonstrated that modifications to the benzothiophene scaffold can enhance antimicrobial efficacy .

Antioxidant Properties

The antioxidant potential of this compound has been assessed through various assays measuring free radical scavenging activity. The presence of the methoxy group is believed to contribute positively to its antioxidant capabilities, as seen in related compounds where electron-donating groups enhance radical scavenging .

Anti-inflammatory Effects

Research indicates that compounds similar to this compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Studies have reported that certain analogs can reduce inflammatory markers in cellular models .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and microbial growth.

- Radical Scavenging : Its structure allows it to interact with free radicals effectively, thereby mitigating oxidative stress.

- Modulation of Signaling Pathways : Potential interactions with cellular signaling pathways could explain its diverse biological effects.

Study 1: Antimicrobial Efficacy

A study published in Bioorganic & Medicinal Chemistry Letters evaluated a series of benzothiophene derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the benzothiophene ring enhanced activity against resistant strains .

Study 2: Antioxidant Activity Assessment

In another investigation, the antioxidant properties were quantified using DPPH radical scavenging assays. The results showed that the compound exhibited significant scavenging activity compared to standard antioxidants like ascorbic acid .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.